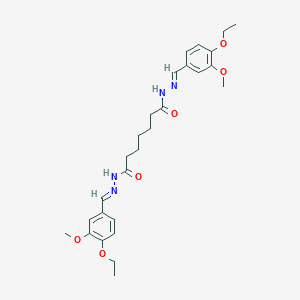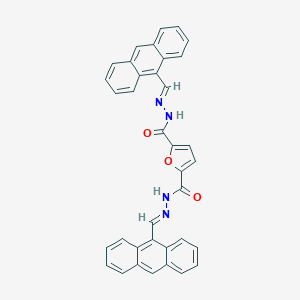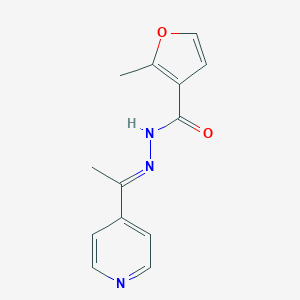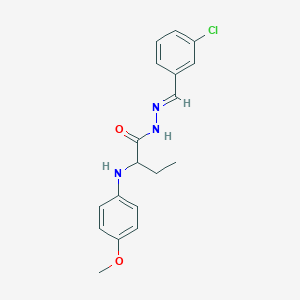![molecular formula C17H18Cl2N2O B449339 3,4-dichloro-N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenebenzohydrazide](/img/structure/B449339.png)
3,4-dichloro-N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenebenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dichloro-N’-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)benzohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tricyclic decane structure fused with a benzohydrazide moiety, which contributes to its distinctive chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N’-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)benzohydrazide typically involves multiple steps, starting with the preparation of the tricyclo[3.3.1.1~3,7~]decane core. This core is then functionalized with a benzohydrazide group through a series of reactions, including chlorination and condensation reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction efficiency, reduce production costs, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N’-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperature control, and sometimes the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
3,4-dichloro-N’-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)benzohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N’-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3,4-dichloro-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)benzamide: Shares a similar tricyclic structure but differs in functional groups.
Tricyclo[3.3.1.1~3,7~]decane derivatives: Compounds with similar tricyclic cores but varying substituents.
Uniqueness
3,4-dichloro-N’-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)benzohydrazide is unique due to its specific combination of a tricyclic decane core and a benzohydrazide moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C17H18Cl2N2O |
|---|---|
Molecular Weight |
337.2g/mol |
IUPAC Name |
N-(2-adamantylideneamino)-3,4-dichlorobenzamide |
InChI |
InChI=1S/C17H18Cl2N2O/c18-14-2-1-11(8-15(14)19)17(22)21-20-16-12-4-9-3-10(6-12)7-13(16)5-9/h1-2,8-10,12-13H,3-7H2,(H,21,22) |
InChI Key |
SEAQDLFICCXVQS-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)C3=NNC(=O)C4=CC(=C(C=C4)Cl)Cl |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3=NNC(=O)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[1-(3,4-dimethoxyphenyl)ethylidene]octanohydrazide](/img/structure/B449258.png)
![2,2-dichloro-N-{4'-[(dichloroacetyl)amino]-3,3'-dimethyl[1,1'-biphenyl]-4-yl}acetamide](/img/structure/B449259.png)
![N'-[4-(dimethylamino)benzylidene]-2-(2,4-dimethylanilino)butanohydrazide](/img/structure/B449260.png)
![2-({5-[(4-methoxyanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[1-(4-methylphenyl)ethylidene]propanohydrazide](/img/structure/B449262.png)
![2-(3-bromoanilino)-N'-{2-[(4-bromobenzyl)oxy]benzylidene}butanohydrazide](/img/structure/B449263.png)

![N'-{2-chloro-5-nitrobenzylidene}-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B449265.png)


![2,4-dichloro-N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]benzamide](/img/structure/B449273.png)
![2-{4-nitrophenyl}-N'-[(3-methyl-2-thienyl)methylene]acetohydrazide](/img/structure/B449274.png)
![ethyl (4-{(Z)-[2-(3-bromophenyl)hydrazinylidene]methyl}-2-ethoxyphenoxy)acetate](/img/structure/B449275.png)
![2-({(E)-2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}METHYL)PHENYL 4-NITROBENZOATE](/img/structure/B449276.png)
